molecular formula C24H23N3O3S B6076749 4-acetyl-N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}benzenesulfonamide

4-acetyl-N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}benzenesulfonamide

Cat. No. B6076749
M. Wt: 433.5 g/mol
InChI Key: KXJFKEGXIYJMQP-UHFFFAOYSA-N
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Description

4-acetyl-N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}benzenesulfonamide is a sulfonamide compound that has gained attention in scientific research due to its potential applications in medicine. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of 4-acetyl-N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}benzenesulfonamide involves inhibition of the enzyme carbonic anhydrase, which is involved in various physiological processes such as acid-base balance, respiration, and bone resorption. Inhibition of this enzyme can lead to reduced inflammation and tumor growth.
Biochemical and Physiological Effects
Studies have shown that 4-acetyl-N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}benzenesulfonamide has anti-inflammatory and anti-tumor effects. It has been shown to inhibit the production of inflammatory cytokines and reduce tumor growth in various cancer cell lines. In addition, it has been shown to have an effect on bone resorption, making it a potential candidate for the treatment of osteoporosis.

Advantages and Limitations for Lab Experiments

One advantage of using 4-acetyl-N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}benzenesulfonamide in lab experiments is its specificity for carbonic anhydrase, which allows for targeted inhibition of this enzyme. However, one limitation is the potential for off-target effects, which can lead to unwanted side effects.

Future Directions

For research on 4-acetyl-N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}benzenesulfonamide include further studies on its anti-inflammatory and anti-tumor properties, as well as its potential use in the treatment of osteoporosis. In addition, studies on its potential as a diagnostic tool for cancer are also warranted. Further research on the mechanism of action and potential off-target effects is also needed to fully understand the potential applications of this compound.

Synthesis Methods

The synthesis method for 4-acetyl-N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}benzenesulfonamide involves the reaction of 5-methyl-1-(1-naphthyl)-1H-pyrazole-4-carboxylic acid with acetic anhydride to form the acetylated pyrazole derivative. This derivative is then reacted with N-(4-aminobenzene)sulfonamide in the presence of triethylamine to form the final product, 4-acetyl-N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}benzenesulfonamide.

Scientific Research Applications

4-acetyl-N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}benzenesulfonamide has been studied for its potential applications in medicine. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases. In addition, it has been studied for its potential use as a diagnostic tool for cancer.

properties

IUPAC Name

4-acetyl-N-[1-(5-methyl-1-naphthalen-1-ylpyrazol-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-16(26-31(29,30)21-13-11-19(12-14-21)18(3)28)23-15-25-27(17(23)2)24-10-6-8-20-7-4-5-9-22(20)24/h4-16,26H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJFKEGXIYJMQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC3=CC=CC=C32)C(C)NS(=O)(=O)C4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}benzenesulfonamide

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